Phenyl(1,3-thiazol-2-yl)methanol

Medicinal Chemistry Organic Synthesis Scaffold Differentiation

Precise regioisomeric control is critical for medicinal chemistry. This unsubstituted phenylthiazole methanol core offers a defined substitution pattern (C2-hydroxymethyl, C4-phenyl) distinct from its 4- and 5-phenyl isomers. - **Key Advantage:** Less sterically encumbered than methyl-substituted analogs (MW 191.25 vs. 205+), ideal for constrained binding pockets. - **Application:** Core scaffold for antimicrobial derivatives; suitable as an HPLC reference standard for regioisomer quantification. - **Supply:** Solid physical form for accurate parallel synthesis workflows. Reliable, documented quality.

Molecular Formula C10H9NOS
Molecular Weight 191.25
CAS No. 879-52-7
Cat. No. B2879726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(1,3-thiazol-2-yl)methanol
CAS879-52-7
Molecular FormulaC10H9NOS
Molecular Weight191.25
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC=CS2)O
InChIInChI=1S/C10H9NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H
InChIKeyXHPLEXYGTGYCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(1,3-thiazol-2-yl)methanol: Structural and Functional Baseline


Phenyl(1,3-thiazol-2-yl)methanol (CAS 879-52-7) is a heterocyclic building block with the molecular formula C₁₀H₉NOS and a molecular weight of 191.25 g/mol . It belongs to the phenylthiazole methanol class, characterized by a thiazole ring (a five-membered heterocycle containing both sulfur and nitrogen atoms) substituted with a phenyl group and a hydroxymethyl moiety [1]. This scaffold serves as a versatile intermediate in medicinal chemistry and drug discovery research, particularly as a core structure for developing bioactive molecules .

Heterocyclic Building Block
Thiazole ring with phenyl and hydroxymethyl handles for diverse derivatization
Regioisomeric Starting Point
Distinct 2-substitution pattern enables steric and electronic differentiation from 4- and 5-phenyl regioisomers
Medicinal Chemistry Scaffold
Serves as core structure for SAR exploration in antimicrobial and kinase-targeted programs

Phenyl(1,3-thiazol-2-yl)methanol: Generic Substitution Risks


Phenyl(1,3-thiazol-2-yl)methanol and its regioisomers (e.g., 4-phenyl, 5-phenyl variants) share identical molecular formulas (C₁₀H₉NOS) and molecular weights (191.25 g/mol) but exhibit distinct structural arrangements that critically affect reactivity and downstream applications [1][2]. The position of the hydroxymethyl group relative to the thiazole ring determines steric accessibility for further derivatization, influences hydrogen-bonding patterns in target engagement, and alters physicochemical properties such as lipophilicity . Substitution with methyl-substituted analogs (e.g., CAS 857284-12-9 or 61291-91-6) introduces additional steric bulk and electronic effects, which can significantly modify binding affinities and synthetic outcomes without documented, quantifiable advantage . The evidence presented below quantifies these differentiation points to support informed selection decisions.

! Regioisomeric mismatch: 4-phenyl and 5-phenyl isomers share MF and MW but differ in steric accessibility and H-bonding patterns, which may alter target engagement and synthetic outcomes.
! Methyl-substituted analogs: Adding a methyl group (MW +14.03 g/mol) introduces steric bulk and electronic effects; activity benchmarks from analogs may not transfer to the unsubstituted scaffold.
! Physical form variation: Solid vs. melt point differences (e.g., 5-isomer mp 76–77 °C) can impact handling and formulation; direct substitution without re-optimization risks synthesis failure.

Phenyl(1,3-thiazol-2-yl)methanol: Quantitative Differentiation vs. Analogs


Regioisomeric Physical Form and Synthetic Handle

Phenyl(1,3-thiazol-2-yl)methanol (CAS 879-52-7) is commonly supplied as a solid, whereas its regioisomer (4-phenyl-1,3-thiazol-2-yl)methanol (CAS 65384-99-8) has a documented synthesis yielding an 87% pure product after column chromatography, with full 1H NMR and MS characterization provided . The target compound's distinct substitution pattern positions the hydroxymethyl group for different steric accessibility compared to 5-substituted analogs like (2-phenylthiazol-5-yl)methanol (CAS 859485-91-9), which has a reported melting point of 76-77 °C .

Physical Form & Synthetic Handle
Head-to-head
Target: Solid; MW 191.25 g/mol.
4-isomer: 87% yield (1H NMR, MS).
5-isomer: mp 76–77 °C.
Regioisomeric form affects handling, solubility, and synthetic accessibility.
Conditions: KOH/EtOH, 20 °C, column chromatography.
Medicinal Chemistry Organic Synthesis Scaffold Differentiation

Phenylthiazole Scaffold: Antimicrobial Activity Evidence

While direct potency data for Phenyl(1,3-thiazol-2-yl)methanol (CAS 879-52-7) is not available in the retrieved literature, closely related phenylthiazole scaffolds have demonstrated quantifiable antimicrobial activity that establishes the value proposition of this core structure. In a 2023 study of N-phenylthiazole derivatives, compound 4m exhibited anti-MRSA activity with an MIC of 8 μg/mL, and compounds 4k and 4m showed potent activity against Clostridium difficile with MIC values of 2 μg/mL [1]. The target compound's unsubstituted hydroxymethyl group provides a versatile handle for generating libraries of such bioactive derivatives .

Scaffold Antimicrobial Activity
Class-level
Derivative MIC: 2 μg/mL (C. difficile), 8 μg/mL (MRSA).
COVID-19 Mpro IC50: 1269 nM (derivative 4b).
Phenylthiazole core supports antimicrobial screening; direct compound data not available.
Class-level inference from published derivatives; validate target compound independently.
Drug Discovery Structure-Activity Relationship Enzyme Inhibition

Steric and Physicochemical Differentiation from Methyl Analogs

Phenyl(1,3-thiazol-2-yl)methanol (CAS 879-52-7, MW 191.25 g/mol) lacks the additional methyl group present in analogs such as (2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol (CAS 857284-12-9, MW 205.28 g/mol) and (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (CAS 61291-91-6, MW 205.28 g/mol) . This 14.03 g/mol mass difference corresponds to the absence of a methyl substituent, resulting in reduced steric hindrance around the thiazole ring and potentially altered lipophilicity . The methyl-substituted analog (2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol has reported anticancer activity with IC50 values of 12.5 µM (HepG2), 15.0 µM (MCF7), and 10.0 µM (A549), along with antiviral EC50 values of 8.0 µM (Dengue) and 6.5 µM (Yellow Fever) . These data provide a quantitative benchmark against which the unsubstituted target compound can be compared in future SAR studies.

Steric Profile vs Methyl Analogs
Head-to-head
Target MW: 191.25 g/mol.
Methyl analog MW: 205.28 g/mol.
Analog IC50 range: 10–15 μM (anticancer), EC50 6.5–8 μM (antiviral).
Lower steric hindrance may facilitate derivatization; activity benchmarks available for methyl analogs.
MTT cytotoxicity and flavivirus assays; direct comparison requires matched conditions.
Physicochemical Properties Lead Optimization Analog Selection

Phenyl(1,3-thiazol-2-yl)methanol: Optimal Application Scenarios


Antimicrobial Structure-Activity Relationship (SAR) Studies

Phenyl(1,3-thiazol-2-yl)methanol serves as a versatile core scaffold for generating phenylthiazole derivatives with demonstrated antimicrobial activity. Closely related N-phenylthiazole derivatives have exhibited MIC values as low as 2 μg/mL against Clostridium difficile and 8 μg/mL against MRSA [1]. The target compound's unsubstituted hydroxymethyl group provides a handle for introducing diverse functional groups to explore SAR and optimize potency .

Regioisomerically Defined Thiazole Libraries

The distinct substitution pattern of Phenyl(1,3-thiazol-2-yl)methanol (phenyl and hydroxymethyl groups on the thiazole ring) provides a unique regioisomeric starting point compared to 4-phenyl (CAS 65384-99-8) and 5-phenyl (CAS 859485-91-9) analogs [2][3]. This regioisomeric diversity is critical for exploring differential target engagement and pharmacokinetic properties in medicinal chemistry programs. The solid physical form facilitates accurate weighing and handling for parallel synthesis workflows .

Lead Optimization with Low Steric Hindrance

With a molecular weight of 191.25 g/mol and no additional alkyl substitution on the thiazole ring, Phenyl(1,3-thiazol-2-yl)methanol presents a less sterically encumbered scaffold than methyl-substituted analogs such as (2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol (MW 205.28 g/mol) . This property is advantageous when designing compounds intended to engage sterically constrained binding pockets or when subsequent synthetic steps require unhindered access to the thiazole ring for functionalization.

Regioisomer Analytical Method Reference Standard

The distinct regioisomeric identity of Phenyl(1,3-thiazol-2-yl)methanol, with documented differences in physical properties (e.g., the 5-isomer has a melting point of 76-77 °C) and synthetic yields (the 4-isomer achieves 87% yield under optimized conditions), makes it suitable as a reference standard for developing HPLC, LC-MS, or NMR methods to distinguish and quantify phenylthiazole methanol regioisomers in complex mixtures .

Application
Selection Property
Validation Focus
Antimicrobial SAR Studies
Phenylthiazole derivatization handle
SAR-driven potency evaluation in screening models
Regioisomerically Defined Libraries
Regioisomeric purity and steric accessibility
Regioisomer-specific reactivity and binding profile
Lead Optimization Low Steric Hindrance
Unsubstituted thiazole scaffold (MW 191.25 g/mol)
Steric profile comparison and functionalization ease
Regioisomer Analytical Reference
Documented regioisomeric identity and physical data
Method-specific retention and spectral resolution

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